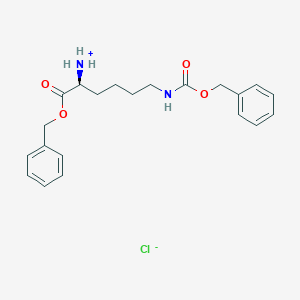

N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBTZNKKLKICJY-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6366-70-7 | |

| Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6366-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N6-Carbobenzoxy-L-lysine Benzyl Ester Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride. This compound is a critical reagent for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Chemical Properties and Identification

This compound is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a carbobenzoxy (Cbz or Z) group, and the α-carboxyl group is protected as a benzyl ester. The α-amino group is present as a hydrochloride salt, enhancing the compound's stability and solubility in certain solvents.[1] These protecting groups are instrumental in peptide synthesis, preventing unwanted side reactions at the lysine side chain and C-terminus during peptide chain elongation.[2]

General Information

| Property | Value |

| IUPAC Name | benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride[3] |

| Synonyms | H-Lys(Z)-OBzl·HCl, N-epsilon-Cbz-L-lysine benzyl ester hydrochloride, (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride |

| CAS Number | 6366-70-7[3] |

| Alternate CAS | 24458-14-8[3] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C21H27ClN2O4[4] |

| Molecular Weight | 406.9 g/mol [5] |

| Appearance | White to off-white powder[4] |

| Melting Point | 138-140 °C |

| Boiling Point | 536.6 °C at 760 mmHg |

| Solubility | Soluble in DMSO, DMF, and Methanol |

| Storage | Store at room temperature in a dry, inert atmosphere.[6] |

Synthesis and Purification

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure selective protection of the functional groups of L-lysine.

Synthetic Pathway

The overall synthetic strategy involves the sequential protection of the ε-amino group and the α-carboxyl group of L-lysine, followed by the formation of the hydrochloride salt of the α-amino group.

Experimental Protocol: Synthesis

This protocol is a representative example for the synthesis of this compound.

Step 1: Synthesis of N6-Carbobenzoxy-L-lysine

-

Dissolve L-lysine monohydrochloride in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the pH between 9 and 10 with the addition of sodium hydroxide solution.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[1]

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 4 to precipitate N6-Carbobenzoxy-L-lysine.[1]

-

Collect the precipitate by filtration, wash with cold water, and dry.[1]

Step 2: Synthesis of N6-Carbobenzoxy-L-lysine Benzyl Ester

-

Suspend N6-Carbobenzoxy-L-lysine in benzyl alcohol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add diethyl ether to precipitate the product.

-

Filter the crude product and wash with diethyl ether.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude N6-Carbobenzoxy-L-lysine benzyl ester in a suitable organic solvent (e.g., ethyl acetate).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or methanol/ether.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The orthogonal protecting groups (Cbz and benzyl ester) allow for the selective deprotection of the α-amino group for peptide chain elongation without affecting the lysine side chain or the C-terminus.

Solid-Phase Peptide Synthesis (SPPS) Workflow

In a typical Fmoc-based SPPS, the C-terminal amino acid is first attached to the solid support. Then, for each subsequent amino acid, including the lysine derivative, a cycle of deprotection of the Nα-Fmoc group and coupling of the next Fmoc-protected amino acid is performed. This compound would be used in a Boc-based SPPS strategy where the Boc group on the N-terminus is removed with acid, and the Cbz and benzyl ester protecting groups remain intact until the final cleavage step.

Deprotection

The Cbz and benzyl ester protecting groups are typically removed simultaneously under harsh acidic conditions or by catalytic hydrogenation.

Deprotection Mechanism: Catalytic Hydrogenolysis

A common method for the deprotection of Cbz and benzyl ester groups is catalytic hydrogenolysis, often using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.

Analytical Characterization

The purity and identity of this compound are confirmed using various analytical techniques.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzyl groups (typically in the range of 7.2-7.4 ppm), the methylene protons of the benzyl groups (around 5.1 ppm), the α-proton of the lysine backbone (around 4.0 ppm), and the methylene protons of the lysine side chain.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and carbamate groups (around 170-175 ppm and 156 ppm, respectively), the aromatic carbons (127-136 ppm), and the aliphatic carbons of the lysine backbone and side chain.

-

FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amine hydrochloride (around 3000-3200 cm⁻¹), C=O stretching of the ester and carbamate groups (around 1735 cm⁻¹ and 1690 cm⁻¹, respectively), and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C21H26N2O4) upon ionization.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

This technical guide serves as a foundational resource for understanding the key aspects of this compound. For specific experimental applications, it is recommended to consult detailed literature procedures and safety data sheets.

References

- 1. benchchem.com [benchchem.com]

- 2. N6-Carbobenzyloxy-L-lysine Benzyl Ester Hydrochloride [lgcstandards.com]

- 3. N6-Cbz-L-Lysine synthesis - chemicalbook [chemicalbook.com]

- 4. Best N6-Cbz-L-Lysine benzyl ester HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 5. Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | C21H27ClN2O4 | CID 22852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6366-70-7 CAS MSDS (N6-Cbz-L-Lysine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride structure and synthesis

An In-depth Technical Guide to N6-Carbobenzoxy-L-lysine Benzyl Ester Hydrochloride: Structure, Synthesis, and Properties

Abstract

This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group and the carboxylic acid group are protected by a carbobenzoxy (Cbz or Z) group and a benzyl ester, respectively. This compound serves as a crucial building block in peptide synthesis and as an intermediate in the development of various pharmaceutical compounds.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed methodology for its synthesis, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The molecular structure of this compound incorporates two key protecting groups: the carbobenzoxy group on the N6 (epsilon) nitrogen and a benzyl ester at the C1 carboxyl position. The alpha-amino group remains as a hydrochloride salt, which is crucial for subsequent peptide coupling reactions.

IUPAC Name: benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride[3]

Synonyms: H-Lys(Z)-OBzl·HCl, (S)-BENZYL 2-AMINO-6-(((BENZYLOXY)CARBONYL)AMINO)HEXANOATE HCL, N-epsilon-Carbobenzyloxy-L-lysine benzyl ester hydrochloride[4][5]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C21H27ClN2O4 | [4][5][6] |

| Molecular Weight | 406.90 g/mol | [4][6][7] |

| Melting Point | 138-140°C | [5][6] |

| Appearance | White to off-white powder | [5][8] |

| Solubility | DMSO, DMF, Methanol | [8] |

| Optical Rotation | [α]20/D 6.5±1°, c = 0.5% in 0.1 M HCl | [5][8] |

| CAS Number | 6366-70-7 | [3][5] |

| SMILES | C1=CC=C(C=C1)CC(=O)ONCCCC--INVALID-LINK--[NH3+].[Cl-] | [4] |

| InChIKey | XHBTZNKKLKICJY-FYZYNONXSA-N | [5][6] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure selective protection of the functional groups. The overall strategy involves two primary stages:

-

Selective Protection of the N6-Amino Group: The epsilon-amino group of L-lysine is more nucleophilic than the alpha-amino group under specific pH conditions. This allows for its selective protection using benzyl chloroformate (Cbz-Cl).

-

Esterification of the Carboxylic Acid: The carboxylic acid group of the N6-protected lysine is then esterified with benzyl alcohol.

-

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt of the alpha-amino group.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from established chemical principles for amino acid modification.

Step 1: Synthesis of N6-Carbobenzoxy-L-lysine

-

Dissolution: Dissolve L-lysine (1 equivalent) in a 0.1 M carbonate buffer solution (pH ≈ 8).[9]

-

Protection: Cool the solution in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl) (1 equivalent) dropwise while vigorously stirring. Maintain the pH of the solution around 8 by the concurrent addition of a base (e.g., NaOH solution).

-

Reaction Monitoring: Continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[9]

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to pH 3-4 to precipitate the product.

-

Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield N6-Carbobenzoxy-L-lysine.

Step 2: Synthesis of this compound

-

Esterification: Suspend N6-Carbobenzoxy-L-lysine (1 equivalent) in benzyl alcohol (used as both solvent and reactant). Add a catalytic amount of p-toluenesulfonic acid.

-

Water Removal: Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reaction Monitoring: Monitor the progress of the esterification by TLC.

-

Isolation of the Ester: After completion, cool the reaction mixture. Add diethyl ether to precipitate the benzyl ester. Filter the solid and wash it with ether to remove excess benzyl alcohol and p-toluenesulfonic acid.

-

Hydrochloride Salt Formation: Dissolve the crude ester in a suitable solvent like ethyl acetate.[10] Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., dioxane), until precipitation is complete.

-

Final Purification: Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.[10]

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the following diagram.

Caption: Synthesis pathway of this compound.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in peptide synthesis.[1] The presence of the Cbz protecting group on the side chain and the benzyl ester at the C-terminus allows for the selective formation of peptide bonds at the free alpha-amino group.[11] This makes it an invaluable tool for constructing complex peptides and proteins with specific lysine modifications.[2] Furthermore, amino acid derivatives like this are explored for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[1][6][7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N6-Carbobenzyloxy-L-lysine Benzyl Ester Hydrochloride [lgcstandards.com]

- 4. Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | C21H27ClN2O4 | CID 22852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Best N6-Cbz-L-Lysine benzyl ester HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 6. CAS#:6366-70-7 | N6-Cbz-L-Lysine benzyl ester hydrochloride | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 6366-70-7 CAS MSDS (N6-Cbz-L-Lysine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. N6-Cbz-L-Lysine synthesis - chemicalbook [chemicalbook.com]

- 10. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

The Role of N6-Cbz-L-lysine Benzyl Ester Hydrochloride in Biochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N6-Cbz-L-lysine benzyl ester hydrochloride is a critical building block in the field of biochemistry, particularly in the precise chemical synthesis of peptides and related molecules. This doubly protected derivative of the essential amino acid L-lysine offers strategic advantages in managing the reactive functional groups of lysine during complex multi-step syntheses. This technical guide provides an in-depth overview of its applications, supported by experimental protocols, quantitative data, and workflow visualizations to facilitate its effective use in research and development.

Core Application: A Protected Lysine for Peptide Synthesis

The primary utility of N6-Cbz-L-lysine benzyl ester hydrochloride lies in its role as a protected amino acid for both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] The lysine molecule possesses two amino groups (α-amino and ε-amino) and one carboxyl group, all of which can participate in chemical reactions. To ensure the orderly and specific formation of peptide bonds, it is essential to temporarily block the reactivity of the side-chain ε-amino group and the C-terminal carboxyl group.

N6-Cbz-L-lysine benzyl ester hydrochloride achieves this through:

-

Nε-Carbobenzoxy (Cbz or Z) Protection: The ε-amino group is protected by a carbobenzoxy group, which is stable under the conditions of peptide coupling but can be selectively removed later.[3][4]

-

Carboxyl-Benzyl Ester (OBzl) Protection: The carboxyl group is protected as a benzyl ester, which prevents its unwanted participation in coupling reactions.[4]

This dual protection allows the α-amino group to be available for peptide bond formation, enabling the specific incorporation of lysine into a growing peptide chain.

Applications Beyond Standard Peptide Synthesis

The utility of this compound extends to the synthesis of more complex biomolecules:

-

Peptides with Special Structures: It is instrumental in the synthesis of cyclic peptides, constrained peptides, and macrocyclic peptides, where precise control over side-chain reactivity is paramount.[1]

-

Preparation of Peptide-Modified Compounds: It serves as an intermediate for the synthesis of peptide-modified compounds, such as lipopeptides or glycopeptides, where further chemical modifications are introduced at the lysine side chain after deprotection.[1]

-

Peptide Drug Development: As a precursor, it is used in the synthesis of various peptide-based drugs.[1]

Quantitative Data on Protection and Deprotection

The efficiency of the protection and deprotection steps is crucial for the overall yield and purity of the final peptide. The following tables summarize representative quantitative data for the carbobenzoxy (Cbz) protecting group.

Table 1: Representative Yields for Cbz Protection of Amino Acids

| Amino Acid | Protection Conditions | Typical Yield (%) |

| Glycine | Cbz-Cl, Na2CO3, H2O/Dioxane | > 90 |

| Alanine | Cbz-Cl, NaOH, H2O | ~85-95 |

| Phenylalanine | Cbz-Cl, NaHCO3, H2O/THF | ~90 |

| Lysine | Benzyl Chloroformate, Triethylamine, DCM | 60-80[5] |

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Cbz-Protected Substrate | Deprotection Method and Reagents | Typical Yield (%) |

| Cbz-Glycine | H2 (1 atm), 10% Pd/C, MeOH, rt | > 95[6] |

| Cbz-Alanine | H2 (1 atm), 10% Pd/C, EtOH, rt | > 95[6] |

| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90[6] |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH4, Pd/C), MeOH, reflux | > 90[6] |

| Cbz and Benzyl Ester | NaBH4, 10% Pd-C, MeOH | 92[3] |

Table 3: Physicochemical Properties of N6-Cbz-L-lysine Benzyl Ester Hydrochloride

| Property | Value |

| CAS Number | 6366-70-7[1] |

| Molecular Formula | C21H27ClN2O4[1] |

| Molecular Weight | 406.90 g/mol [7] |

| Appearance | White to off-white powder[1] |

| Melting Point | 138-140°C[1] |

| Purity | ≥97.0% to 99% Min[7][8] |

| Storage | Store at room temperature or 2-8°C[1][9] |

Signaling Pathways and Experimental Workflows

Solution-Phase Peptide Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a dipeptide in solution using a protected lysine derivative.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of an N-terminally protected amino acid to the free amine of H-Lys(Z)-OBzl, adapted from a similar synthesis.[10]

Materials:

-

N6-Cbz-L-lysine benzyl ester hydrochloride (H-Lys(Z)-OBzl·HCl)

-

N-protected amino acid (e.g., Boc-Alanine)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Free Amine:

-

Dissolve H-Lys(Z)-OBzl·HCl (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to generate the free amine.[10]

-

-

Activation of the Carboxyl Group:

-

In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

-

Cool this solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled solution and stir for 15 minutes to form the activated ester.[10]

-

-

Coupling Reaction:

-

Add the free amine solution from step 1 to the activated acid mixture.

-

Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.[10] Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude protected dipeptide by flash column chromatography on silica gel.

-

Protocol 2: Deprotection of Cbz and Benzyl Ester Groups

The simultaneous removal of both the Nε-Cbz and the C-terminal benzyl ester protecting groups is efficiently achieved by catalytic hydrogenation.

Materials:

-

Protected peptide (containing Cbz and/or OBzl groups)

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (e.g., balloon)

-

Celite

Procedure:

-

Reaction Setup:

-

Hydrogenolysis:

-

Stir the suspension under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.[10]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

-

Wash the Celite pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[11]

-

Conclusion

N6-Cbz-L-lysine benzyl ester hydrochloride is an indispensable tool for the precise and controlled synthesis of peptides and their derivatives. Its dual-protection scheme allows for the strategic incorporation of lysine into complex molecular architectures. A thorough understanding of its properties, coupled with robust experimental protocols for its use and subsequent deprotection, enables researchers and drug developers to efficiently construct novel peptide-based molecules for a wide range of biochemical and therapeutic applications.

References

- 1. Best N6-Cbz-L-Lysine benzyl ester HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Preparation of N6-CBZ-L-lysine [cds-bsx.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N6-Cbz-L-Lysine benzyl ester hydrochloride, CasNo.6366-70-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Core Topic: Physical and Chemical Properties of H-Lys(Z)-OBzl·HCl

An In-depth Technical Guide to H-Lys(Z)-OBzl·HCl

Audience: Researchers, scientists, and drug development professionals.

**Introduction

H-Lys(Z)-OBzl·HCl, also known as Nε-Benzyloxycarbonyl-L-lysine Benzyl Ester Hydrochloride, is a critical building block in the field of peptide chemistry. As a doubly protected derivative of the amino acid L-lysine, it offers precise control over reactivity during the stepwise assembly of peptide chains. The protection of the side-chain ε-amino group with a benzyloxycarbonyl (Z or Cbz) group and the carboxyl group with a benzyl (Bzl) ester allows for the selective participation of the α-amino group in peptide bond formation. This guide provides a comprehensive overview of its physical and chemical properties, experimental applications, and relevant protocols.

Chemical Identity and Structure

H-Lys(Z)-OBzl·HCl is the hydrochloride salt of L-lysine where the ε-amino and carboxyl functional groups are masked. This strategic protection is essential for its application in solution-phase peptide synthesis (SPPS).[1]

-

IUPAC Name: (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride[2]

-

Common Synonyms: H-Lys(Z)-OBzl hydrochloride, Nε-Cbz-L-lysine benzyl ester HCl, Nε-Carbobenzyloxy-L-lysine benzyl ester hydrochloride[3][4][5]

Physicochemical Properties

The physical and chemical characteristics of H-Lys(Z)-OBzl·HCl are summarized below. These properties are crucial for handling, storage, and application in experimental settings.

| Property | Value | References |

| Appearance | White to off-white powder | [2][5] |

| Melting Point | 138-140 °C | [2][5][9] |

| Purity | ≥98% to ≥99% | [2][6] |

| Optical Rotation | [α]²⁰/D +6.5 ± 1° (c=0.5% in 0.1M HCl) | [5] |

| Density | 1.163 g/cm³ | [2] |

| Boiling Point | 511.7 °C at 760 mmHg | [2] |

| Flash Point | 263.2 °C | [2] |

Stability and Storage

Proper storage is vital to maintain the integrity and reactivity of H-Lys(Z)-OBzl·HCl.

-

Storage Conditions: Store in a tightly closed container at 2–8 °C under an inert atmosphere.[2][9] The material should be kept in a dry and well-ventilated place.[10]

-

Stability: The compound is stable under recommended storage conditions.[10]

-

Materials to Avoid: Contact with strong oxidizing agents and strong acids should be avoided.[10]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[10]

Experimental Protocols and Applications

H-Lys(Z)-OBzl·HCl is primarily used as a raw material in the synthesis of polypeptides, including GLP-1 analogs.[2] Its protecting groups allow for controlled, sequential peptide bond formation.

Peptide Coupling Reaction

In peptide synthesis, the free α-amino group of H-Lys(Z)-OBzl·HCl is coupled with the activated carboxyl group of another N-protected amino acid. A common method involves the use of carbodiimide coupling reagents.

Methodology:

-

Activation: The N-protected amino acid (e.g., Fmoc-Ala-OH) is dissolved in a suitable organic solvent (e.g., DMF or DCM). A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and an additive such as 1-Hydroxybenzotriazole (HOBt) are added to form a highly reactive intermediate.[11][12]

-

Neutralization: H-Lys(Z)-OBzl·HCl is dissolved in the reaction solvent, and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt and free the α-amino group.

-

Coupling: The activated amino acid solution is added to the H-Lys(Z)-OBzl·HCl solution. The reaction mixture is stirred at room temperature until completion (monitored by TLC or HPLC).

-

Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove the water-soluble urea byproduct and excess reagents.[11] The resulting protected dipeptide is then purified, often by column chromatography.

Caption: Workflow for a standard peptide coupling reaction.

Deprotection Strategy

The Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups are advantageous because they can be removed simultaneously in a single step via catalytic hydrogenation. This orthogonality is a key feature in synthetic planning.[]

Methodology:

-

Reaction Setup: The protected peptide, H-Lys(Z)-OBzl·HCl or a larger peptide fragment containing this residue, is dissolved in a suitable solvent such as methanol, ethanol, or THF.

-

Catalyst Addition: A palladium-based catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (from balloon pressure to higher pressures) at room temperature.

-

Monitoring and Completion: The reaction is monitored by HPLC or Mass Spectrometry to confirm the removal of both protecting groups.

-

Filtration and Isolation: Upon completion, the catalyst is carefully removed by filtration (e.g., through Celite). The solvent is then evaporated under reduced pressure to yield the deprotected lysine-containing peptide.

Caption: Simultaneous removal of Z and OBzl protecting groups.

Conclusion

H-Lys(Z)-OBzl·HCl is a cornerstone reagent for chemists engaged in peptide synthesis. Its well-defined physical properties and the robust, reliable chemistry of its protecting groups provide a solid foundation for the construction of complex peptide molecules. The experimental protocols for its use in coupling and deprotection are well-established, making it an invaluable tool for researchers in drug discovery and biochemical research. A thorough understanding of its characteristics, as detailed in this guide, is essential for its successful application.

References

- 1. H-Lys(Z)-OH = 99.0 NT 1155-64-2 [sigmaaldrich.com]

- 2. H-Lys(Z)-OBzl•HCl | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 3. peptide.com [peptide.com]

- 4. pschemicals.com [pschemicals.com]

- 5. bsxaminoacid.com [bsxaminoacid.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. H-Lys(Z)-OBzl.HCl | TargetMol [targetmol.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. H-LYS(Z)-OBZL HCL CAS#: 114331-06-5 [amp.chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

- 12. bachem.com [bachem.com]

An In-depth Technical Guide to N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride (CAS: 6366-70-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride, a critical building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This document details its physicochemical properties, synthesis, applications, and relevant experimental protocols.

Chemical Identity and Physicochemical Properties

This compound is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a carbobenzoxy (Cbz or Z) group, and the α-carboxylic acid is protected as a benzyl ester. The α-amino group is present as a hydrochloride salt. These protecting groups are instrumental in directing the reactivity of the lysine molecule during complex synthetic sequences.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6366-70-7 | [1][2] |

| Molecular Formula | C21H27ClN2O4 | [1][3] |

| Molecular Weight | 406.90 g/mol | [3][4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 138-140 °C | [5][6] |

| Solubility | Soluble in DMSO, DMF, and Methanol. Soluble in aqueous base and dilute acid. | [7] |

| Storage | Store at 2-8°C under an inert atmosphere. | [6] |

Synthesis of this compound

The synthesis of this compound involves a two-step protection of L-lysine. First, the ε-amino group is selectively protected with a carbobenzoxy group, followed by the esterification of the carboxylic acid with benzyl alcohol. The final step involves the formation of the hydrochloride salt of the α-amino group.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the protection of amino acids.

Materials:

-

L-lysine monohydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Benzyl alcohol

-

Thionyl chloride (SOCl2) or p-toluenesulfonic acid (PTSA)

-

Sodium hydroxide (NaOH)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4)

Step 1: Selective Nε-Carbobenzoxy Protection of L-lysine

-

Dissolve L-lysine monohydrochloride in an aqueous solution of sodium hydroxide at 0°C (ice bath).

-

Add benzyl chloroformate (Cbz-Cl) portion-wise while maintaining the pH between 9 and 10 with the dropwise addition of sodium hydroxide solution.

-

Stir the reaction mixture vigorously at 0°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 4 with hydrochloric acid to precipitate Nε-Carbobenzoxy-L-lysine.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Benzyl Esterification and Hydrochloride Salt Formation

-

Suspend Nε-Carbobenzoxy-L-lysine in benzyl alcohol.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA) or slowly add thionyl chloride at 0°C.

-

Heat the mixture (if using PTSA) to drive the esterification, often with azeotropic removal of water.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent to precipitate this compound.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Caption: Synthesis of this compound.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis, particularly in solution-phase peptide synthesis (SPPS) and fragment condensation. The orthogonal protecting groups allow for the selective deprotection of the α-amino group for peptide bond formation, while the ε-amino and carboxylic acid functionalities remain protected.

Experimental Protocol: Peptide Coupling

This protocol outlines a general procedure for coupling this compound with another N-terminally protected amino acid.

Materials:

-

This compound

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

Coupling agent (e.g., DCC, EDC·HCl)

-

Coupling additive (e.g., HOBt)

-

Base (e.g., DIPEA, TEA)

-

Anhydrous solvent (e.g., DCM, DMF)

Procedure:

-

Dissolve this compound in anhydrous DCM.

-

Add a base such as DIPEA (1.0 equivalent) to neutralize the hydrochloride salt and generate the free α-amine. Stir for 15-20 minutes at room temperature.

-

In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution of the N-protected amino acid to 0°C.

-

Add the coupling agent, such as DCC (1.1 equivalents), to the cooled solution and stir for 15 minutes to pre-activate the carboxylic acid.

-

Add the free amine solution from step 2 to the activated N-protected amino acid solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Once complete, filter the reaction mixture to remove the precipitated urea byproduct (if DCC is used).

-

Wash the filtrate successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for peptide coupling.

Deprotection Strategies

The Cbz and benzyl ester protecting groups can be removed simultaneously by catalytic hydrogenolysis, a common final step in peptide synthesis to yield the free peptide.

Experimental Protocol: Deprotection

Materials:

-

Protected peptide containing the Lys(Z)-OBzl residue

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or a similar solvent

-

Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the protected peptide in methanol.

-

Carefully add a catalytic amount of 10% Pd/C (typically 10% by weight of the peptide).

-

Stir the suspension under a hydrogen atmosphere (e.g., by bubbling H2 through the solution or using a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC or LC-MS until all starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; the filter cake should be kept wet.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Caption: Deprotection of Cbz and benzyl ester groups.

Analytical Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two benzyl groups (aromatic protons), the lysine backbone protons, the methylene protons of the benzyl and Cbz groups, and the exchangeable amine/amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, aromatic carbons of the benzyl groups, and the aliphatic carbons of the lysine side chain and backbone. |

| Mass Spec (ESI+) | Expected [M-Cl]+ ion at m/z corresponding to the free amine. |

| IR | Characteristic absorptions for N-H stretching (amine hydrochloride), C=O stretching (ester and carbamate), and aromatic C-H stretching. |

Safety and Handling

Table 3: Safety Information

| Hazard | Precaution |

| General Handling | Use in a well-ventilated area. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Personal Protective Equipment (PPE) | Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat. |

| Storage | Store in a tightly sealed container in a cool, dry place. |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist. |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. The provided protocols are intended as general guidelines and may require optimization for specific applications.

References

- 1. N6-Carbobenzyloxy-L-lysine Benzyl Ester Hydrochloride [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | C21H27ClN2O4 | CID 22852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bsxaminoacid.com [bsxaminoacid.com]

- 6. H-Lys(Z)-OBzl•HCl | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 7. 6366-70-7 CAS MSDS (N6-Cbz-L-Lysine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Role of Cbz protecting group in lysine derivatives

An In-depth Technical Guide to the Role of the Carboxybenzyl (Cbz) Protecting Group in Lysine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex assembly of peptides and other bioactive molecules. Among these, the carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, represents a foundational innovation that enabled controlled, stepwise peptide synthesis for the first time.[1] This technical guide provides a comprehensive examination of the role of the Cbz protecting group specifically in the context of lysine derivatives. Lysine's bifunctional nature, with its α- and ε-amino groups, presents unique challenges that the Cbz group helps to address. This document details the chemistry of Cbz protection and deprotection, its application in orthogonal synthesis strategies, its role in drug development, and provides detailed experimental protocols and quantitative data for key transformations.

Introduction: The Genesis of Controlled Peptide Synthesis

Prior to the 1930s, attempts to synthesize peptides with defined sequences were largely unsuccessful, often resulting in uncontrolled polymerization and complex, uncharacterizable mixtures.[1] The challenge lay in the inherent reactivity of amino acids, each possessing a nucleophilic amino group and an electrophilic carboxylic acid group.[1] The introduction of the carboxybenzyl (Cbz) group provided the first reliable method for temporarily "masking" the amino group, rendering it significantly less nucleophilic.[1] This innovation paved the way for the stepwise, controlled synthesis of peptides, a process that is fundamental to biochemistry, pharmacology, and drug development.[1]

The Cbz group's success is rooted in its key characteristics:

-

Robust Stability : Cbz-protected amines are stable across a wide range of reaction conditions, including basic and mildly acidic media, which allows for flexibility in subsequent synthetic steps.[1]

-

Facile Removal : The group can be cleanly removed under mild conditions, most commonly via catalytic hydrogenolysis, which liberates the free amine and generates volatile byproducts (toluene and carbon dioxide).[2]

-

Crystallinity : The introduction of the aromatic Cbz group often enhances the crystallinity of the protected amino acid derivative, simplifying purification.[3][]

For lysine, which contains two reactive amino groups (α-amino and ε-amino), the Cbz group is particularly vital. It allows for selective protection, enabling lysine to be incorporated into peptide chains or used as a scaffold for more complex molecular architectures without unwanted side reactions at its side chain.[5][6]

The Chemistry of Cbz-Lysine Derivatives

The chemical manipulation of Cbz-lysine derivatives involves two primary processes: the introduction of the Cbz group (protection) and its subsequent removal (deprotection).

Cbz Protection of Lysine

The most common method for introducing a Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[2] The base is required to neutralize the hydrochloric acid generated during the reaction.[2]

In the case of lysine, the reaction can be directed to selectively protect the α-amino group, the ε-amino group, or both, depending on the reaction conditions and the presence of other protecting groups. For instance, copper chelation can be used to temporarily protect the α-amino group, allowing for the selective Cbz protection of the ε-amino group.[7] Supramolecular strategies using cyclodextrins have also been shown to provide strong regioselectivity.[8]

Logical Diagram: Cbz Protection Mechanism

Caption: Mechanism of Cbz protection of a lysine amino group.

Cbz Deprotection

The selective removal of the Cbz group is critical for its utility. Several methods exist, with catalytic hydrogenolysis being the most prevalent.[3]

-

Catalytic Hydrogenolysis : This is the most common and mildest method, involving hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[1][2] The reaction proceeds at room temperature and atmospheric pressure, producing the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[1][2] Transfer hydrogenation, using an H₂ donor like triethylsilane, can also be employed.[9]

-

Acidic Conditions : Strong acidic conditions, such as HBr in acetic acid (HBr/AcOH), can also cleave the Cbz group.[3][6] This method is useful when the molecule contains other functionalities that are sensitive to hydrogenation, such as alkenes or alkynes.

-

Other Methods : Under specific circumstances, Lewis acids (e.g., AlCl₃ in hexafluoroisopropanol) or nucleophilic reagents (e.g., 2-mercaptoethanol) can be used for deprotection.[3][9]

Logical Diagram: Cbz Deprotection by Hydrogenolysis

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Quantitative Data

The efficiency of protection and deprotection reactions is paramount in multi-step syntheses. The following tables summarize representative quantitative data.

Table 1: Cbz Protection of Amines - Representative Yields

| Substrate | Reagent | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Generic Amino Acid | Benzyl Chloroformate | Na₂CO₃ | Water | 0°C to RT, 2-4h | High | [1] |

| Amine in THF/H₂O | Benzyl Chloroformate | NaHCO₃ | THF/H₂O | 0°C, 20h | 90% | [2] |

| L-Lysine | Benzyl Chloroformate | β-Cyclodextrin | Carbonate Buffer (pH 8) | RT | Good |[8] |

Table 2: Cbz Deprotection - Comparison of Conditions

| Method | Catalyst/Reagent | Solvent | Conditions | Time | Outcome | Reference |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | Methanol | RT | 2h | Total Deprotection | [1][10] |

| Transfer Hydrogenation | Pd/C, Triethylsilane | N/A | Mild, Neutral | Rapid | Efficient Deprotection | [9] |

| Acidolysis | HBr/AcOH | Acetic Acid | RT | Varies | Effective Cleavage | [3][6] |

| Lewis Acid | AlCl₃ | Hexafluoroisopropanol | RT | Varies | High Yields, Good Tolerance | [9] |

| Micellar Catalysis | 10% Pd/C, H₂ | Water (TPGS-750-M) | RT | 2h | Total Deprotection |[10] |

Role in Orthogonal Peptide Synthesis Strategies

Orthogonal protection refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of a synthesis.[11][12] This principle is the foundation of modern Solid-Phase Peptide Synthesis (SPPS).

The Cbz group is a key component of the Boc/Bzl strategy , which is based on graded acid lability.[12]

-

Nα-Protection : The acid-labile tert-butyloxycarbonyl (Boc) group is used for temporary protection of the N-terminus.

-

Side-Chain Protection : Benzyl (Bzl)-based groups, including Cbz for the lysine side chain, are used for "permanent" side-chain protection. These are stable to the mild acid (e.g., TFA) used to remove the Boc group but are cleaved by strong acid (e.g., HF) during the final step.[12][13]

This strategy is orthogonal to the more common Fmoc/tBu strategy , where the base-labile Fmoc group protects the Nα-amino group and acid-labile groups (t-butyl) protect the side chains.[11] The stability of the Cbz group to the basic conditions used for Fmoc removal (e.g., piperidine) makes it a valuable tool for specialized applications within Fmoc-based synthesis, such as creating specific side-chain modifications.[6]

Diagram: Orthogonal Protection Strategies in SPPS

Caption: General workflow for SPPS illustrating the role of orthogonal protecting groups.

Applications in Drug Development and Research

The use of Cbz-protected lysine is integral to the synthesis of peptide-based therapeutics and complex organic molecules.

-

Peptide Drugs : N⁶-Cbz-L-lysine serves as a key building block in the synthesis of peptide drugs like peptide hormones, antibiotics, and vaccines.[5] It ensures the correct peptide sequence is assembled by preventing the ε-amino group from interfering with peptide bond formation.[5]

-

Drug Delivery Systems : In a novel application, Cbz-protected groups have been used in an orthogonal strategy to synthesize scaffold-modifiable dendrons.[14] These dendrimers can be functionalized at both the periphery and the core, and after Cbz removal by hydrogenolysis, they can be linked to drugs (e.g., doxorubicin) for targeted delivery systems.[14]

-

Biochemical Probes : The synthesis of Z-LYS-SBZL, a substrate used for assaying trypsin-like enzymes, depends on the Cbz group to direct thioesterification to the carboxyl group while protecting the α-amino group.[15]

Detailed Experimental Protocols

The following protocols are representative methodologies for the protection and deprotection of amino groups using Cbz chemistry.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[1]

-

Dissolution : Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl : While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to ensure the temperature remains below 5 °C to minimize side reactions.

-

Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor reaction progress using thin-layer chromatography (TLC).

-

Work-up : Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification : Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product should precipitate out of the solution.

-

Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[1]

-

Setup : In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, preferably while wet.

-

Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.

-

Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm) at room temperature. Monitor the reaction's completion by TLC.

-

Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the Celite pad remains wet to prevent the catalyst from igniting.

-

Concentration : Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.

Conclusion

The carboxybenzyl (Cbz) group, despite its long history, remains an indispensable tool in modern chemistry, particularly for the synthesis of lysine-containing molecules. Its robust stability, predictable reactivity, and mild removal conditions make it ideal for protecting lysine's ε-amino group in complex, multi-step syntheses. From its foundational role in establishing the principles of peptide synthesis to its modern application in creating sophisticated drug delivery systems, the Cbz group provides chemists with a reliable and versatile method to navigate the synthetic challenges posed by lysine's dual functionality. The continued use and adaptation of Cbz-based strategies underscore its enduring importance for researchers, scientists, and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. The Application of N6-CBZ-L-lysine in Peptide Synthesis [cds-bsx.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. US20020042536A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on N6-Carbobenzoxy-L-lysine Benzyl Ester Hydrochloride

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data and a hypothetical experimental workflow for N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride, a derivative of the amino acid L-lysine commonly utilized in peptide synthesis.

Core Chemical Properties

This compound serves as a critical building block in the synthesis of peptides and other complex organic molecules. Its protecting groups, the carbobenzoxy (Cbz or Z) group on the N6-amine and the benzyl ester on the carboxylic acid, allow for controlled reactions at other sites of the molecule.

Below is a summary of its key molecular data:

| Property | Value | Citations |

| Molecular Formula | C21H27ClN2O4 | [1][2][3] |

| Molecular Weight | 406.90 g/mol | [4][5][6] |

| Alternate Formula | C21H26N2O4.HCl | [5] |

Hypothetical Experimental Workflow: Dipeptide Synthesis

To illustrate the utility of this compound, a common application is in the synthesis of a dipeptide. The following workflow outlines the key steps in coupling this protected lysine derivative with another N-protected amino acid.

Experimental Protocol:

-

Deprotection of the Amino Group: The hydrochloride salt is neutralized, and the primary amine is made available for reaction. This is typically achieved by dissolving the compound in a suitable solvent, such as dichloromethane (DCM), and adding a mild base, like triethylamine (TEA), until the solution is neutralized.

-

Activation of the Coupling Partner: In a separate reaction vessel, an N-protected amino acid (e.g., Boc-Alanine) is activated to facilitate the formation of a peptide bond. Common activating agents include dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

-

Peptide Coupling: The activated amino acid solution is then added to the solution containing the deprotected N6-Carbobenzoxy-L-lysine benzyl ester. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a mild acid, a mild base, and brine to remove unreacted starting materials and other impurities. The organic layer is dried over a desiccant like sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product Characterization: The resulting protected dipeptide is then purified, typically by column chromatography. The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Below is a visual representation of this experimental workflow.

Caption: Workflow for dipeptide synthesis using a protected lysine derivative.

References

- 1. N6-Carbobenzyloxy-L-lysine Benzyl Ester Hydrochloride [lgcstandards.com]

- 2. 6366-70-7 CAS MSDS (N6-Cbz-L-Lysine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS#:6366-70-7 | N6-Cbz-L-Lysine benzyl ester hydrochloride | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | C21H27ClN2O4 | CID 22852 - PubChem [pubchem.ncbi.nlm.nih.gov]

N6-Carbobenzoxy-L-lysine Benzyl Ester Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride, a key intermediate in peptide synthesis and various pharmaceutical research and development applications. This document outlines the known qualitative solubility of the compound, and provides detailed, generalized experimental protocols for researchers to determine its quantitative solubility and assess its stability under various conditions.

Core Properties

This compound (C₂₁H₂₇ClN₂O₄, Molar Mass: 406.90 g/mol ) is a derivative of the amino acid L-lysine, where the epsilon-amino group is protected by a carbobenzoxy (Cbz or Z) group, and the carboxylic acid is protected as a benzyl ester. The hydrochloride salt form generally enhances the compound's stability and handling characteristics.

Solubility Profile

Table 1: Solubility of this compound

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) at 25°C (Illustrative) |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 100 |

| Dimethylformamide (DMF) | Soluble | > 100 |

| Methanol | Soluble | ~50 |

| Dichloromethane (DCM) | Sparingly Soluble | ~10 |

| Water | Sparingly Soluble | < 1 |

| Acetonitrile | Sparingly Soluble | ~5 |

| Ethyl Acetate | Poorly Soluble | < 1 |

Note: The quantitative solubility values are illustrative and should be determined experimentally.

Stability Profile

The stability of this compound is critical for its storage, handling, and use in synthetic applications. The compound is generally stable under recommended storage conditions (2-8°C, inert atmosphere). However, as a protected amino acid ester, it is susceptible to degradation under certain conditions.

Table 2: Stability Summary of this compound

| Condition | Potential Degradation Pathway | Recommended Precautions |

| pH | Ester hydrolysis under acidic or basic conditions. | Maintain neutral pH in aqueous media if possible. Avoid prolonged exposure to strong acids or bases. |

| Temperature | Thermal decomposition at elevated temperatures. | Store at recommended cool temperatures (2-8°C). Avoid exposure to high heat. |

| Light | While the Cbz group is relatively photostable, prolonged exposure to UV light may cause degradation. | Store in light-resistant containers. |

| Oxidizing Agents | Oxidation of the molecule. | Avoid contact with strong oxidizing agents. |

Experimental Protocols

The following sections detail standardized experimental procedures to quantitatively determine the solubility and stability of this compound.

Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Assessment

This protocol assesses the stability of the compound in the presence of water and at different pH values.

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

-

Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C) in sealed, light-protected containers.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the remaining concentration of the parent compound and the formation of any degradation products (such as N6-Carbobenzoxy-L-lysine) using HPLC.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate at each pH.

This protocol evaluates the effect of elevated temperatures on the solid compound.

Methodology:

-

Instrumentation: Utilize Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

TGA Analysis: Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min). The TGA will record the mass loss as a function of temperature, indicating the onset of thermal decomposition.

-

DSC Analysis: Heat a small sample in a sealed pan under a controlled atmosphere. The DSC will measure the heat flow to or from the sample as a function of temperature, identifying melting points and decomposition exotherms or endotherms.

This protocol assesses the stability of the compound when exposed to light.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and as a solid powder.

-

Light Exposure: Expose the samples to a controlled light source that mimics both UV and visible light conditions, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature and humidity conditions.

-

Time-Point Analysis: At specified time intervals, analyze the light-exposed and dark control samples.

-

Quantification: Use a stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Testing.

An In-depth Technical Guide to the Spectroscopic Data of H-Lys(Z)-OBzl·HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for H-Lys(Z)-OBzl·HCl (Nε-benzyloxycarbonyl-L-lysine benzyl ester hydrochloride), a critical building block in peptide synthesis. Due to the limited availability of published, peer-reviewed experimental spectra for this specific compound, this document focuses on predicted and theoretical data, supplemented with detailed, generalized experimental protocols for data acquisition.

Molecular Structure

H-Lys(Z)-OBzl·HCl is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl (Bzl) ester. The α-amino group is present as a hydrochloride salt.

Chemical Structure:

Molecular Formula: C₂₁H₂₇ClN₂O₄ Molecular Weight: 406.91 g/mol

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for H-Lys(Z)-OBzl·HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.3 | br s | 1H | -NH- (carbamate) |

| ~8.4 | br s | 3H | -NH₃⁺ |

| 7.2 - 7.4 | m | 10H | Aromatic protons (2 x C₆H₅) |

| ~5.2 | s | 2H | -O-CH₂-Ph (ester) |

| ~5.1 | s | 2H | -O-CH₂-Ph (Z-group) |

| ~4.2 | t | 1H | α-CH |

| ~3.1 | q | 2H | ε-CH₂ |

| ~1.9 | m | 2H | β-CH₂ |

| ~1.5 | m | 2H | δ-CH₂ |

| ~1.4 | m | 2H | γ-CH₂ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. br s = broad singlet, m = multiplet, s = singlet, t = triplet, q = quartet.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (ester) |

| ~157 | C=O (carbamate) |

| ~136 | Aromatic C (quaternary, Z-group) |

| ~135 | Aromatic C (quaternary, ester) |

| ~128.5 | Aromatic CH (para) |

| ~128.0 | Aromatic CH (ortho/meta) |

| ~67 | -O-CH₂-Ph (ester) |

| ~66 | -O-CH₂-Ph (Z-group) |

| ~53 | α-CH |

| ~40 | ε-CH₂ |

| ~30 | β-CH₂ |

| ~28 | δ-CH₂ |

| ~22 | γ-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 3000 | N-H | Amine hydrochloride stretch |

| 3030 | C-H | Aromatic C-H stretch |

| 2950 - 2850 | C-H | Aliphatic C-H stretch |

| ~1740 | C=O | Ester carbonyl stretch |

| ~1690 | C=O | Carbamate carbonyl stretch |

| 1600, 1495, 1450 | C=C | Aromatic ring vibrations |

| ~1530 | N-H | Amine N-H bend |

| ~1250 | C-O | Ester C-O stretch |

| ~1050 | C-N | Amine C-N stretch |

| 750, 700 | C-H | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 371.2 | [M+H]⁺ (of the free base) |

| 393.2 | [M+Na]⁺ (of the free base) |

Note: The observed mass will be of the free base after removal of HCl in the mass spectrometer.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of H-Lys(Z)-OBzl·HCl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, etc.).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or just the ATR crystal) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.

-

Data Acquisition:

-

Use an Electrospray Ionization (ESI) mass spectrometer.

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

The expected molecular ion will correspond to the free base [M+H]⁺.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like H-Lys(Z)-OBzl·HCl.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides researchers with the fundamental spectroscopic information and methodologies required for the identification and quality control of H-Lys(Z)-OBzl·HCl in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for N6-Carbobenzoxy-L-lysine Benzyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of N6-Carbobenzoxy-L-lysine benzyl ester (Z-Lys(Z)-OBzl) in peptide synthesis. This document covers both solution-phase and solid-phase peptide synthesis (SPPS) methodologies, including protocols for coupling, deprotection, and purification. Additionally, it explores the role of lysine-containing peptides in cellular signaling pathways.

Introduction

N6-Carbobenzoxy-L-lysine benzyl ester is a derivative of the amino acid L-lysine where both the α-amino group and the ε-amino group of the side chain are protected by Carbobenzoxy (Cbz or Z) groups, and the C-terminal carboxylic acid is protected as a benzyl ester (OBzl). This fully protected amino acid is a valuable building block in peptide synthesis, particularly in strategies where the simultaneous deprotection of these groups is desired. The Z and OBzl groups are stable under a range of conditions but can be removed simultaneously by catalytic hydrogenation or strong acids, offering a convenient deprotection strategy.

Data Presentation

Quantitative data for peptide synthesis can vary significantly based on the specific sequence, coupling reagents, and reaction conditions. The following tables provide typical ranges for yields and purity.

Table 1: Typical Yields in Solution-Phase Peptide Synthesis

| Step | Parameter | Typical Value |

| Coupling | Yield | 70-95% |

| Deprotection | Yield | >90% |

| Overall | Purity (after purification) | >98% |

Table 2: Typical Performance in Solid-Phase Peptide Synthesis (SPPS)

| Step | Parameter | Typical Value |

| Resin Loading | Substitution Level | 0.4-1.0 mmol/g |

| Coupling | Efficiency (per step) | >99% |

| Final Cleavage | Crude Peptide Yield | 60-80% |

| Overall | Purity (after HPLC) | >95% |

Experimental Protocols

Solution-Phase Synthesis of a Dipeptide using Z-Lys(Z)-OBzl

This protocol describes the synthesis of a dipeptide, for example, Z-Ala-Lys(Z)-OBzl, using Z-Lys(Z)-OBzl and N-terminally protected alanine.

Materials:

-

N-α-Carbobenzoxy-L-alanine (Z-Ala-OH)

-

N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride (H-Lys(Z)-OBzl·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Free Amine: Dissolve H-Lys(Z)-OBzl·HCl (1.0 equivalent) in anhydrous DCM. Add TEA or DIPEA (1.1 equivalents) dropwise at 0°C and stir for 30 minutes to generate the free amine.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve Z-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM. Cool the solution to 0°C.

-

Coupling Reaction: Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Z-Ala-OH solution at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. After 15 minutes, add the free amine solution from step 1 to this mixture.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-